molecular formula C8H9FN2O2 B1416337 methyl N-(5-amino-2-fluorophenyl)carbamate CAS No. 68621-95-4

methyl N-(5-amino-2-fluorophenyl)carbamate

Cat. No.: B1416337
CAS No.: 68621-95-4
M. Wt: 184.17 g/mol
InChI Key: VVRFJPMCRILHDT-UHFFFAOYSA-N
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Description

Methyl N-(5-amino-2-fluorophenyl)carbamate is an organic compound with the molecular formula C8H9FN2O2. This compound is characterized by the presence of a carbamate group attached to a fluorinated aromatic ring, which also contains an amino group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Nitration and Reduction

      Step 1: Nitration of 2-fluoroaniline to form 5-nitro-2-fluoroaniline.

      Step 2: Reduction of 5-nitro-2-fluoroaniline to 5-amino-2-fluoroaniline.

  • Carbamate Formation

      Step 3: Reaction of 5-amino-2-fluoroaniline with methyl chloroformate to form methyl N-(5-amino-2-fluorophenyl)carbamate.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles such as acyl chlorides or sulfonyl chlorides.

      Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, although the presence of the fluorine atom can influence the reactivity.

  • Oxidation and Reduction

      Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

      Reduction: The carbamate group can be reduced to form the corresponding amine under hydrogenation conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Substitution Products: Depending on the electrophile used, products can include acylated or sulfonated derivatives.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or alcohols, depending on the functional group being reduced.

Scientific Research Applications

Methyl N-(5-amino-2-fluorophenyl)carbamate has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in studies of aromatic substitution reactions and the effects of fluorine substitution on reactivity.
  • Biology

    • Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
    • Studied for its effects on cellular processes and signaling pathways.
  • Medicine

    • Explored as a potential pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
    • Evaluated for its pharmacokinetic properties and potential therapeutic applications.
  • Industry

    • Used in the production of specialty chemicals and materials.
    • Employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl N-(5-amino-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom can influence the compound’s binding affinity and specificity by altering the electronic properties of the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-amino-2-fluorophenyl)carbamate: Similar structure but with the amino group in a different position, affecting its reactivity and binding properties.

    Methyl N-(5-amino-2-chlorophenyl)carbamate: Contains a chlorine atom instead of fluorine, which can influence its chemical and biological properties.

    Methyl N-(5-amino-2-methylphenyl)carbamate: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.

Uniqueness

Methyl N-(5-amino-2-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, binding affinity, and specificity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl N-(5-amino-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)11-7-4-5(10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRFJPMCRILHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651352
Record name Methyl (5-amino-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68621-95-4
Record name Methyl (5-amino-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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